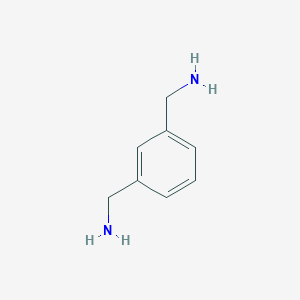
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol, also known as Iridoid Compound, is a natural product that has gained attention due to its significant biological activities. It is a bicyclic monoterpene alcohol that is found in various plants, including the genus Scrophularia. This compound has been studied for its potential therapeutic applications in various fields, such as cancer treatment, anti-inflammatory agents, and antioxidant agents.
Scientific Research Applications
Asymmetric Synthesis
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol has been explored in asymmetric synthesis. For example, [1-(Silylmethyl)allenyl]methanols, structurally related to the compound, have been synthesized from aldehydes and shown efficient yields and enantioselectivities. These compounds, including similar dienyl methanols, facilitate the synthesis of dienes without regioselectivity issues and tolerate various functionalities (Durán-Galván & Connell, 2010).
Gas-phase Reactions with Metal Ions
In the context of gas-phase reactions, the interaction of alcohols, including propan-2-ol, with rare earth metal ions like Sc+, Y+, and Lu+ has been studied. The reactivity is influenced by the oxophilicity of the metals and the class and chain length of the alcohols, leading to different primary metallated ions (Géribaldicor et al., 1996).
Catalytic Hydrogenation
Catalytic hydrogenation studies have involved compounds like 4-t-butylmethylenecyclohexane, which are structurally similar to (4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol. Such studies have explored the production of cis- or trans-4-t-butylmethylcyclohexanes using various catalyst systems (Mitchell, 1970).
Spectroscopic Studies
Spectroscopic studies have been conducted on similar compounds, highlighting how molecular organization changes in different solvents like methanol and propan-2-ol. These studies demonstrate the formation of aggregates and the effect of solvent concentration on the molecular form of the compounds (Matwijczuk et al., 2018).
properties
CAS RN |
1335-14-4 |
|---|---|
Product Name |
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8,11H,4,6-7H2,1-2H3 |
InChI Key |
HBKLKBUNCSHWKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)CO |
Canonical SMILES |
CC(C)C1=CC=C(CC1)CO |
synonyms |
Cyclohexadienemethanol, 4-(1-methylethyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




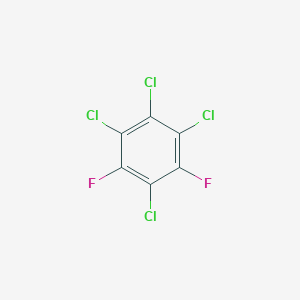
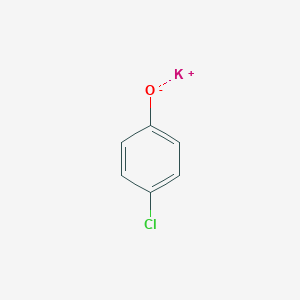


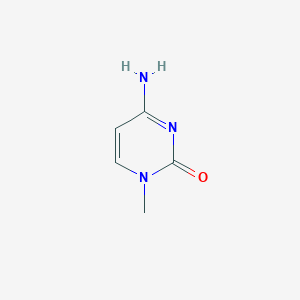
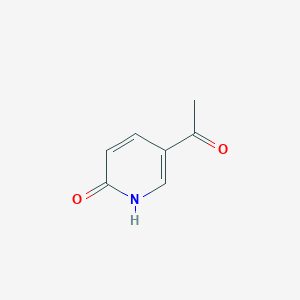
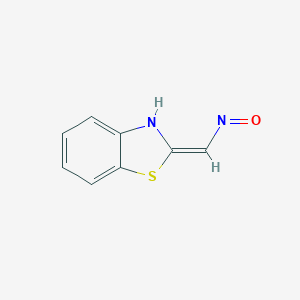
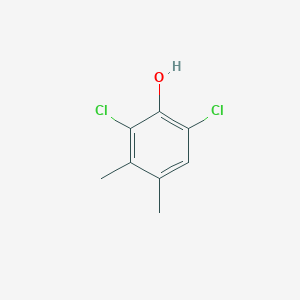

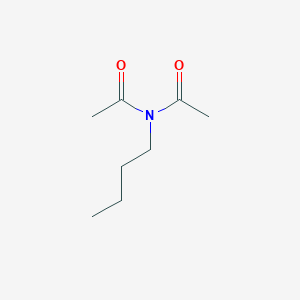
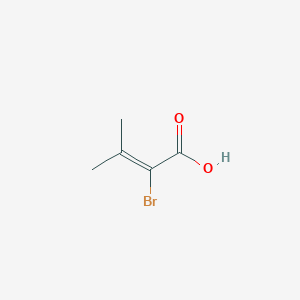
![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
